molecular formula C24H14 B12650626 Dihydrocoronene CAS No. 84852-40-4

Dihydrocoronene

Cat. No.: B12650626
CAS No.: 84852-40-4
M. Wt: 302.4 g/mol
InChI Key: QTOFPEIEEXFFFK-UHFFFAOYSA-N
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Description

Dihydrocoronene is a polycyclic aromatic hydrocarbon with the chemical formula C24H14. It is a hydrogenated derivative of coronene, characterized by the addition of hydrogen atoms to the aromatic rings. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrocoronene can be synthesized starting from dibromopentahelicene derivatives. The process involves a series of reactions, including bromination and subsequent reduction steps. One notable method involves the use of (M)-(−)-dibromopentahelicene as a starting material, which undergoes a series of chemical transformations to yield optically active this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include catalytic hydrogenation of coronene or other polycyclic aromatic hydrocarbons under controlled conditions to achieve the desired hydrogenation level.

Chemical Reactions Analysis

Types of Reactions

Dihydrocoronene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into more oxidized derivatives, potentially altering its electronic properties.

    Reduction: Further hydrogenation can lead to more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated this compound compounds.

Scientific Research Applications

Dihydrocoronene has several scientific research applications, including:

Mechanism of Action

The mechanism by which dihydrocoronene exerts its effects is primarily related to its interaction with molecular targets and pathways. Its aromatic structure allows it to interact with various biological molecules, potentially affecting cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in drug delivery or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydrocoronene is unique due to its specific hydrogenation pattern, which influences its electronic and structural properties

Properties

IUPAC Name

1,2-dihydrocoronene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOFPEIEEXFFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233909
Record name Dihydrocoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84852-40-4
Record name Dihydrocoronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084852404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrocoronene
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